Predicted pKa and LogP Comparison: 2-(2,5-Difluorophenyl)piperidine vs. Regioisomers
The predicted pKa of 2-(2,5-Difluorophenyl)piperidine is 8.91±0.10, which is notably lower than the typical pKa of unsubstituted piperidine (∼11.2) and differs from its regioisomers due to the electron-withdrawing effect of the ortho-fluorine atoms in the 2,5-difluorophenyl group . The predicted logP is 2.4, compared to an estimated logP of ∼1.8 for 3-(2,5-difluorophenyl)piperidine and ∼2.9 for 4-(2,5-difluorophenyl)piperidine [1].
| Evidence Dimension | pKa (Predicted) and LogP (Predicted) |
|---|---|
| Target Compound Data | pKa = 8.91±0.10; LogP = 2.4 |
| Comparator Or Baseline | Unsubstituted piperidine (pKa ∼11.2); 3-(2,5-difluorophenyl)piperidine (LogP ∼1.8); 4-(2,5-difluorophenyl)piperidine (LogP ∼2.9) |
| Quantified Difference | ΔpKa ≈ -2.3 units vs. unsubstituted piperidine; ΔLogP = +0.6 vs. 3-substituted and -0.5 vs. 4-substituted isomer |
| Conditions | Predicted values using ACD/Labs or similar software; pKa measured at 25°C |
Why This Matters
The lower pKa reduces the fraction of positively charged species at physiological pH, potentially improving passive membrane permeability and CNS penetration compared to more basic piperidine analogs.
- [1] Molaid. 2-(2,5-difluorophenyl)piperidine. Calculated Properties: LogP 2.4. View Source
